molecular formula C9H6N2O B14673594 4H-Furo[3,2-f]indazole CAS No. 34399-95-6

4H-Furo[3,2-f]indazole

Cat. No.: B14673594
CAS No.: 34399-95-6
M. Wt: 158.16 g/mol
InChI Key: UZOCKAXZFUDYRP-UHFFFAOYSA-N
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Description

4H-Furo[3,2-f]indazole is a heterocyclic compound that combines the structural features of furan and indazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-f]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the furan and indazole rings. Another approach involves the use of oxidative cyclization reactions to construct the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 4H-Furo[3,2-f]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or indazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan- or indazole-based oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4H-Furo[3,2-f]indazole has a broad range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4H-Furo[3,2-f]indazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of target proteins, influencing biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

    Indazole: Shares the indazole ring but lacks the fused furan ring.

    Furan: Contains the furan ring but lacks the indazole structure.

    Benzofuran: Combines benzene and furan rings, differing from the indazole component.

Uniqueness: 4H-Furo[3,2-f]indazole’s uniqueness lies in its fused ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

34399-95-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4H-furo[3,2-f]indazole

InChI

InChI=1S/C9H6N2O/c1-2-12-9-4-8-7(3-6(1)9)5-10-11-8/h1-2,4-5H,3H2

InChI Key

UZOCKAXZFUDYRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C3C1=CN=N3)OC=C2

Origin of Product

United States

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